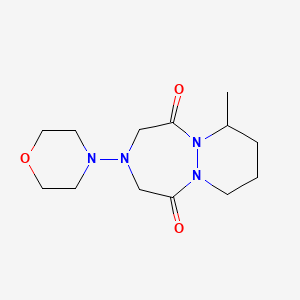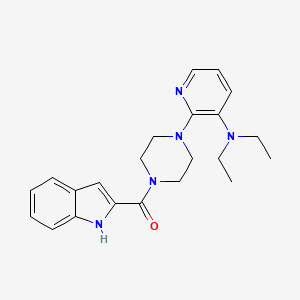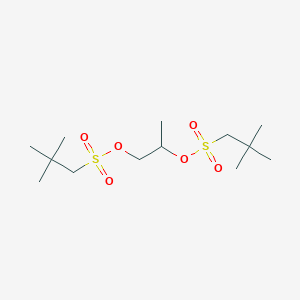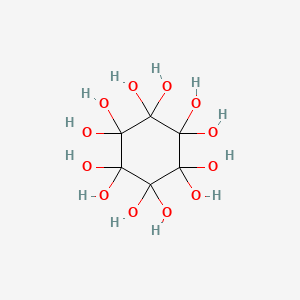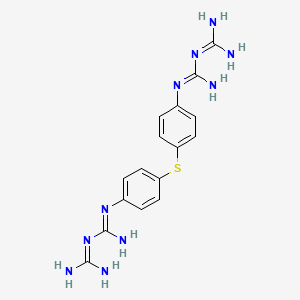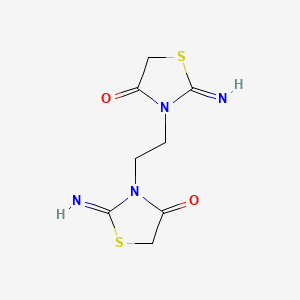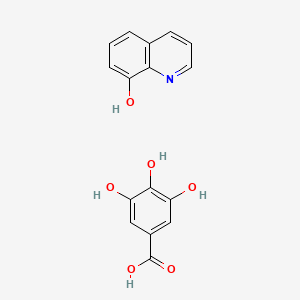
quinolin-8-ol;3,4,5-trihydroxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinolin-8-ol and 3,4,5-trihydroxybenzoic acid are two distinct compounds that, when combined, form a complex with unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of quinolin-8-ol involves several synthetic routes, including the Skraup synthesis, which is one of the most common methods. This method involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent . Another method is the Doebner-Miller reaction, which involves the condensation of aniline with β-ketoesters .
3,4,5-trihydroxybenzoic acid can be extracted from natural sources such as gallnuts, sumac, and witch hazel. It can also be synthesized through the hydrolysis of tannins .
Industrial Production Methods
Industrial production of quinolin-8-ol typically involves large-scale Skraup synthesis due to its efficiency and cost-effectiveness . For 3,4,5-trihydroxybenzoic acid, industrial extraction from plant materials is common, although synthetic methods are also employed to meet high demand .
Chemical Reactions Analysis
Types of Reactions
Quinolin-8-ol undergoes various chemical reactions, including:
Oxidation: Quinolin-8-ol can be oxidized to form quinoline N-oxide.
Reduction: It can be reduced to form 8-aminoquinoline.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions.
3,4,5-trihydroxybenzoic acid also undergoes several reactions:
Esterification: It can form esters with alcohols.
Oxidation: It can be oxidized to form ellagic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitric acid, and sulfuric acid are used for substitution reactions.
Major Products
Oxidation of Quinolin-8-ol: Quinoline N-oxide.
Reduction of Quinolin-8-ol: 8-aminoquinoline.
Esterification of 3,4,5-trihydroxybenzoic acid: Various esters.
Scientific Research Applications
Quinolin-8-ol and 3,4,5-trihydroxybenzoic acid have numerous applications in scientific research:
Chemistry: Quinolin-8-ol is used as a chelating agent and in the synthesis of various organic compounds.
Biology: Quinolin-8-ol has antimicrobial and antifungal properties.
Medicine: Quinolin-8-ol derivatives are used in the treatment of Alzheimer’s disease and as anticancer agents.
Industry: Quinolin-8-ol is used in the production of antiseptics and disinfectants.
Mechanism of Action
Quinolin-8-ol exerts its effects primarily through chelation of metal ions, which disrupts metal-dependent biological processes in microorganisms . It also inhibits enzymes involved in the production of reactive oxygen species, providing neuroprotective effects .
3,4,5-trihydroxybenzoic acid acts as an antioxidant by scavenging free radicals and chelating metal ions . It also modulates various signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Quinoline: Similar to quinolin-8-ol but lacks the hydroxyl group at position 8.
Isoquinoline: An isomer of quinoline with the nitrogen atom at a different position.
Catechol: Similar to 3,4,5-trihydroxybenzoic acid but lacks the carboxyl group.
Pyrogallol: Similar to 3,4,5-trihydroxybenzoic acid but lacks the carboxyl group and has hydroxyl groups at different positions.
Uniqueness
Quinolin-8-ol is unique due to its strong chelating ability and broad-spectrum antimicrobial activity . 3,4,5-trihydroxybenzoic acid is unique for its potent antioxidant properties and its ability to modulate multiple biological pathways .
Properties
CAS No. |
5326-62-5 |
|---|---|
Molecular Formula |
C16H13NO6 |
Molecular Weight |
315.28 g/mol |
IUPAC Name |
quinolin-8-ol;3,4,5-trihydroxybenzoic acid |
InChI |
InChI=1S/C9H7NO.C7H6O5/c11-8-5-1-3-7-4-2-6-10-9(7)8;8-4-1-3(7(11)12)2-5(9)6(4)10/h1-6,11H;1-2,8-10H,(H,11,12) |
InChI Key |
RVMFWRIAOLMUHY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)O)N=CC=C2.C1=C(C=C(C(=C1O)O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



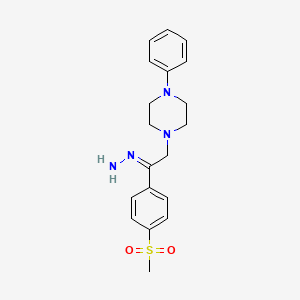
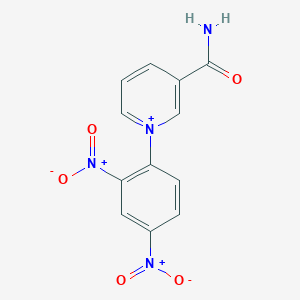
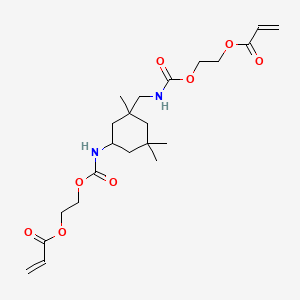
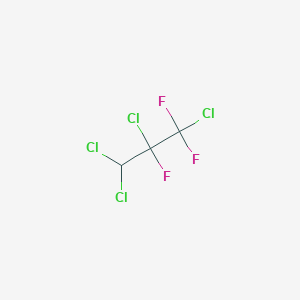
![Naphtho[2,1-f][1]benzothiole-7,11-dione](/img/structure/B12788816.png)
